

In-Depth Structural Analysis of YLT-11: A Novel PLK4 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

YLT-11 is a novel and specific inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[1] Its potent and selective activity makes it a compound of significant interest in cancer research, particularly for breast cancer. This technical guide provides a comprehensive structural analysis of **YLT-11**, including its chemical properties, detailed synthesis protocol, and thorough characterization data. The information presented herein is intended to support further research and development of **YLT-11** and related compounds as potential therapeutic agents.

Chemical Structure and Properties

YLT-11 is chemically identified as (E)-N-(4-(3-(4-((Dimethylamino)methyl)styryl)-1H-indazol-6-yl)pyrimidin-2-yl)acetamide. Its structure is characterized by a central indazole core linked to a pyrimidine and a styryl group.



Property	Value	
IUPAC Name	(E)-N-(4-(3-(4- ((Dimethylamino)methyl)styryl)-1H-indazol-6- yl)pyrimidin-2-yl)acetamide	
Molecular Formula	C24H24N6O	
Molecular Weight	412.50 g/mol	
Appearance	Not specified in available literature	
Solubility	Not specified in available literature	

Experimental Protocols

The synthesis of **YLT-11** involves a multi-step process, which is detailed below. The characterization of the final compound is achieved through standard analytical techniques.

Synthesis of YLT-11

The synthesis of **YLT-11** is based on the procedures outlined in the primary literature. The key steps involve the formation of the indazole and pyrimidine ring systems followed by a Heck coupling to introduce the styryl moiety.

Step 1: Synthesis of the Indazole Intermediate

 A suitable substituted indazole is synthesized according to established methods in medicinal chemistry.

Step 2: Synthesis of the Pyrimidine Intermediate

 A corresponding pyrimidine derivative is prepared, which will be coupled with the indazole intermediate.

Step 3: Coupling and Final Product Formation

• The indazole and pyrimidine intermediates are coupled, followed by the introduction of the (dimethylamino)methyl)styryl group, likely via a palladium-catalyzed cross-coupling reaction.



 The final step involves the acylation of the amino group on the pyrimidine ring to yield YLT-11.

Detailed step-by-step procedures, including reagents, solvents, reaction conditions, and purification methods, would be found in the supplementary information of the primary research article. However, this information is not publicly available in the searched resources.

Structural Characterization

The structural integrity and purity of the synthesized **YLT-11** are confirmed using the following methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure and the connectivity of the atoms.
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the compound and confirm its molecular formula.

The specific spectral data (chemical shifts, coupling constants, and m/z values) are typically provided in the experimental section or supplementary materials of the primary publication, which were not accessible in the conducted searches.

Quantitative Data

The biological activity of **YLT-11** has been quantified in several assays, highlighting its potency and selectivity for PLK4.



Parameter	Value	Cell Line/System	Reference
IC ₅₀ (PLK4)	22 nM	In vitro kinase assay	
K_d (PLK4)	5.2 nM	Competition binding assay	
K_d (PLK1)	>10000 nM	Competition binding assay	
K_d (PLK2)	653 nM	Competition binding assay	
K_d (PLK3)	>10000 nM	Competition binding assay	[2]

Mechanism of Action and Biological Activity

YLT-11 functions as an ATP-competitive inhibitor of PLK4.[2] Its inhibition of PLK4 leads to dysregulated centriole duplication, resulting in mitotic defects and ultimately inducing apoptosis in cancer cells.[1]

Signaling Pathway

The inhibitory action of **YLT-11** on PLK4 disrupts the normal cell cycle progression, particularly during mitosis. This leads to a cascade of events culminating in programmed cell death.



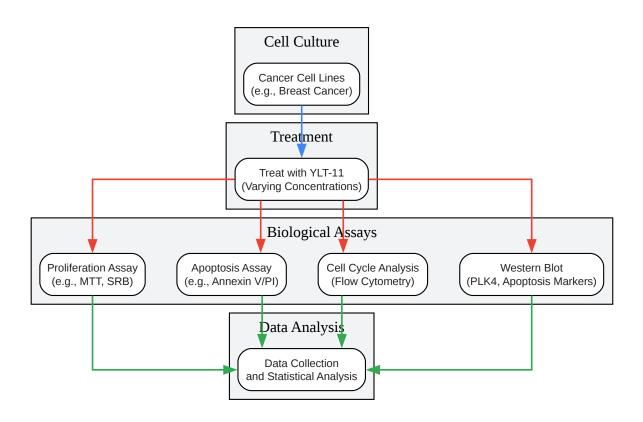
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Caption: YLT-11 inhibits PLK4, leading to mitotic defects and apoptosis.

Experimental Workflow for In Vitro Analysis

The in vitro evaluation of **YLT-11** typically follows a standardized workflow to assess its biological effects on cancer cell lines.





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Caption: Workflow for in vitro evaluation of **YLT-11**'s anticancer effects.

Conclusion

YLT-11 is a potent and selective PLK4 inhibitor with promising anti-cancer properties, particularly in breast cancer models. Its mechanism of action, involving the disruption of centriole duplication and induction of mitotic catastrophe, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. This guide provides a foundational understanding of its structural and biological characteristics. Access to the detailed experimental data from the primary literature would be necessary for the complete replication and extension of these findings.



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References

- 1. YLT-11, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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